REACTION_CXSMILES
|
[N-]=[N+]=[N-].[Na+].[CH:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[C:15]([C:17](Br)([CH3:19])[CH3:18])=[O:16].CS(C)=O>O>[CH:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[C:15]([C:17]1[CH:19]=[CH:15][C:6]2[C:5](=[CH:14][CH:9]=[CH:8][CH:7]=2)[CH:18]=1)=[O:16] |f:0.1|
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
1.59 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C(=O)C(C)(C)Br
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted at 50° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
by washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (developing solvent: ethyl acetate/n-hexane=1/9)
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C(=O)C1=CC2=CC=CC=C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g | |
YIELD: CALCULATEDPERCENTYIELD | 146.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |